Ethanamine, 2-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-methoxy-, hydrochloride: is an organic compound with the molecular formula C₃H₉NO·HCl . It is a colorless to pale yellow liquid that is highly soluble in water. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethanamine, 2-methoxy-, hydrochloride typically involves the following steps:
Preparation of Benzyl Imine Intermediate: This step involves the reaction of ethanolamine with benzaldehyde to form an aldimine intermediate.
Methylation: The aldimine intermediate is then methylated under alkaline conditions to form N-benzyl alkenyl-2-methoxy ethylamine.
Hydrolysis and Neutralization: The N-benzyl alkenyl-2-methoxy ethylamine is hydrolyzed and neutralized to obtain this compound.
Industrial Production Methods: Industrial production of this compound involves the use of ethylene glycol monomethyl ether and ammonia under high temperature and pressure conditions, typically catalyzed by nickel or alumina . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethanamine, 2-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides.
Amide Formation: It reacts with carboxylic acids to form amides.
Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphoimidazolide-activated nucleosides.
Amide Formation: Carboxylic acids are used as reagents.
Aza-Michael Addition: α-Acrylated cross-linked polymers are used as substrates.
Major Products Formed:
Substitution Reactions: Nucleoside derivatives.
Amide Formation: Amides.
Aza-Michael Addition: Modified polymers.
Scientific Research Applications
Ethanamine, 2-methoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of lipid-like materials for RNA interference (RNAi) therapeutics.
Biology: It is involved in the chemical modification of biomolecules and polymers.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanamine, 2-methoxy-, hydrochloride involves its reactivity with various functional groups. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In amide formation, it reacts with carboxylic acids to form stable amide bonds. The compound’s reactivity is primarily due to the presence of the amino and methoxy functional groups, which facilitate various chemical transformations .
Comparison with Similar Compounds
- 2-Aminoethyl methyl ether
- 2-Methoxyethanamine
- 1-Methoxy-2-aminoethane
Comparison: Ethanamine, 2-methoxy-, hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
CAS No. |
18600-40-3 |
---|---|
Molecular Formula |
C3H10ClNO |
Molecular Weight |
111.57 g/mol |
IUPAC Name |
2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H |
InChI Key |
JQUFXTGKSYBEPD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.